4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a fluorine atom, and a cyclohexene ring, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclohexene derivative. The key steps include:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonamide group: This step often involves the reaction of an amine with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the fluorine atom can result in various substituted derivatives.
Scientific Research Applications
4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atom may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-benzene-1-sulfonamide: Lacks the methyl group on the benzene ring.
4-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide: Contains a chlorine atom instead of fluorine.
4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-carboxamide: Features a carboxamide group instead of a sulfonamide.
Uniqueness
The presence of the fluorine atom and the sulfonamide group in 4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide imparts unique chemical and biological properties, such as enhanced binding affinity and specificity for certain molecular targets. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3S/c1-11-9-12(15)5-6-13(11)20(18,19)16-10-14(17)7-3-2-4-8-14/h3,5-7,9,16-17H,2,4,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCKAJMNVTVOHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CCCC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.